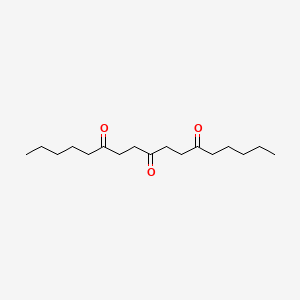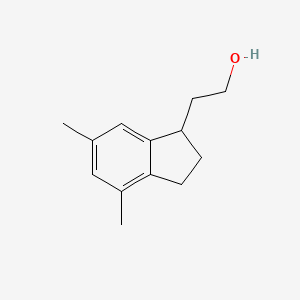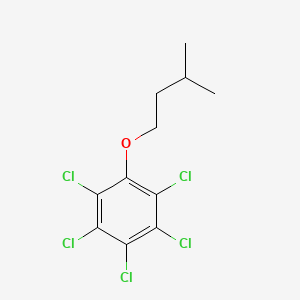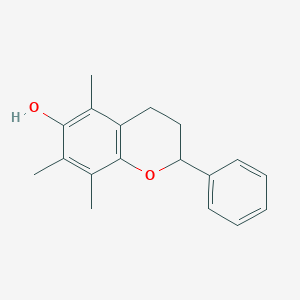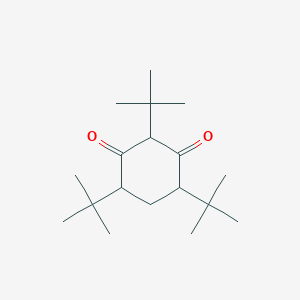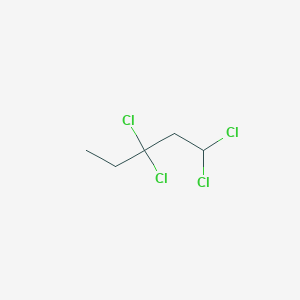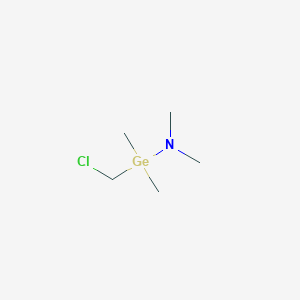diphenyl-lambda~5~-phosphane CAS No. 62754-71-6](/img/structure/B14511514.png)
[1-(2-Methylphenyl)-2-phenylethyl](oxo)diphenyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phosphane group bonded to a phenylethyl moiety and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphane compound . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphane derivatives. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane is used as a ligand in transition metal catalysis. Its unique structure allows it to coordinate with metal centers, enhancing the reactivity and selectivity of catalytic processes.
Biology
In biological research, this compound can be used to study the interactions between phosphane ligands and biological molecules. It may also serve as a probe for investigating the mechanisms of enzyme-catalyzed reactions involving phosphorus-containing substrates.
Medicine
In medicine, 1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane has potential applications in drug design and development. Its ability to interact with biological targets makes it a candidate for the development of novel therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphane group acts as a nucleophile, donating electron density to the metal center and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand in catalysis.
Diphenylphosphine: Another common phosphane ligand with similar reactivity.
Phenylphosphine: A simpler phosphane compound with fewer phenyl groups.
Uniqueness
1-(2-Methylphenyl)-2-phenylethyldiphenyl-lambda~5~-phosphane is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and selectivity in catalytic processes, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
62754-71-6 |
|---|---|
Fórmula molecular |
C27H25OP |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
1-(1-diphenylphosphoryl-2-phenylethyl)-2-methylbenzene |
InChI |
InChI=1S/C27H25OP/c1-22-13-11-12-20-26(22)27(21-23-14-5-2-6-15-23)29(28,24-16-7-3-8-17-24)25-18-9-4-10-19-25/h2-20,27H,21H2,1H3 |
Clave InChI |
BRJCGSUEFNZDRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14511435.png)
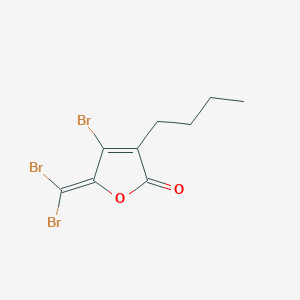

![{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14511452.png)
